

Technical Guide: Physicochemical Properties of 2,2-Difluoro-N-methylethanamine Hydrochloride

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Compound of Interest

Compound Name: 2,2-Difluoro-N-methylethanamine
hydrochloride

Cat. No.: B591902

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Abstract

This technical guide provides a detailed overview of the core physicochemical properties of **2,2-Difluoro-N-methylethanamine hydrochloride** (CAS No. 139364-36-6). Due to its fluorinated structure, this compound is of interest in medicinal chemistry and drug development, where fluorine substitution is a common strategy to modulate metabolic stability, lipophilicity, and binding affinity. This document compiles available data on its chemical identity and properties. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters and presents a logical workflow for its synthesis and salt formation.

Chemical Identity and Physicochemical Properties

2,2-Difluoro-N-methylethanamine hydrochloride is a solid organic compound.^[1] The hydrochloride salt form is expected to enhance its aqueous solubility.^[2] A summary of its known and predicted properties is presented in Table 1.

Table 1: Physicochemical Properties of 2,2-Difluoro-N-methylethanamine and its Hydrochloride Salt

Property	Value	Source
Compound Name	2,2-Difluoro-N-methylethanamine hydrochloride	-
CAS Number	139364-36-6	[1][3][4]
Molecular Formula	C ₃ H ₈ ClF ₂ N	[1][3]
Molecular Weight	131.55 g/mol	[1][3]
Chemical Structure	F ₂ C(H)CH ₂ NH(CH ₃)·HCl	-
Appearance	Solid	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Soluble in water	
pKa	Data not available	[2]
logP (XlogP)	0.6 (Predicted for free base)	

Experimental Protocols

Detailed experimental data for **2,2-Difluoro-N-methylethanamine hydrochloride** is not widely available in the public domain. The following section outlines standard, validated methodologies that can be employed to determine its key physicochemical properties.

Determination of Melting Point

The melting point can be determined using the capillary method as per OECD Guideline 102.

- Apparatus: A calibrated melting point apparatus with a heated block and a means for controlled temperature ramping.
- Procedure:

- A small, dry sample of **2,2-Difluoro-N-methylethanamine hydrochloride** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is raised at a rate of approximately 10°C/min until it is about 20°C below the expected melting point.
- The heating rate is then reduced to 1-2°C/min.
- The temperature at which the substance is observed to melt completely is recorded as the melting point. The process is repeated for a total of three measurements to ensure accuracy.

Determination of Aqueous Solubility

The shake-flask method, compliant with OECD Guideline 105, can be used to determine the water solubility.

- Apparatus: A constant temperature water bath with a shaker, analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC-UV).
- Procedure:
 - An excess amount of **2,2-Difluoro-N-methylethanamine hydrochloride** is added to a known volume of deionized water in a flask.
 - The flask is sealed and agitated in a constant temperature bath (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
 - The solution is then centrifuged to separate the undissolved solid.
 - A sample of the clear supernatant is carefully removed, diluted as necessary, and analyzed by a validated analytical method to determine the concentration of the dissolved substance.
 - The solubility is expressed in g/L or mol/L.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

- Apparatus: A calibrated pH meter with a suitable electrode, a temperature-controlled titration vessel, and a precision burette.
- Procedure:
 - A known amount of **2,2-Difluoro-N-methylethanamine hydrochloride** is dissolved in a known volume of water.
 - The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of the titrant.
 - The titration is continued until the pH has passed the equivalence point.
 - A titration curve is generated by plotting the pH versus the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point.

Determination of the Partition Coefficient (logP)

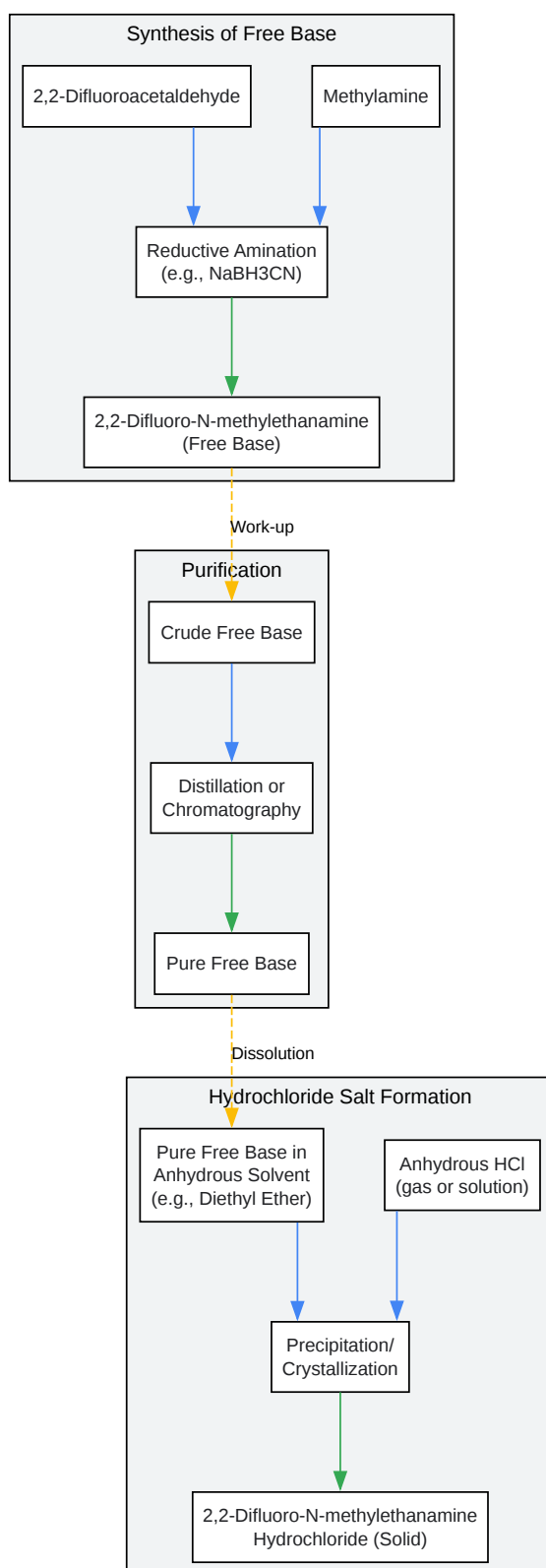
The octanol-water partition coefficient (logP) can be determined using the HPLC method as described in OECD Guideline 117.

- Apparatus: An HPLC system with a UV detector and a C18 column.
- Procedure:
 - A series of reference compounds with known logP values are injected into the HPLC system to determine their retention times.
 - A calibration curve is constructed by plotting the logarithm of the retention factor (k) versus the known logP values of the reference compounds.
 - 2,2-Difluoro-N-methylethanamine (the free base) is then injected under the same chromatographic conditions, and its retention time is measured.

- The logP of the compound is calculated from its retention time using the calibration curve.

Synthesis and Salt Formation Workflow

A plausible synthetic route to **2,2-Difluoro-N-methylethanamine hydrochloride** involves the reductive amination of 2,2-difluoroacetaldehyde with methylamine, followed by conversion to the hydrochloride salt. The following diagram illustrates this logical workflow.



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Caption: Proposed workflow for the synthesis of **2,2-Difluoro-N-methylethanamine hydrochloride**.

Conclusion

This technical guide consolidates the currently available physicochemical information for **2,2-Difluoro-N-methylethanamine hydrochloride**. While some fundamental properties are documented, there is a clear need for experimental determination of key parameters such as melting point, boiling point, and pKa to provide a more complete profile of this compound for research and development purposes. The outlined experimental protocols provide a framework for obtaining this critical data, and the proposed synthetic workflow offers a logical pathway for its preparation.

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